

## Assessing the long-term safety and efficacy of Flibanserin in follow-up studies

Author: BenchChem Technical Support Team. Date: December 2025



# Long-Term Safety and Efficacy of Flibanserin: A Comparative Analysis

A comprehensive review of follow-up studies on **Flibanserin** and its alternatives for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.

This guide provides a detailed comparison of the long-term safety and efficacy of **Flibanserin** with its primary alternative, Bremelanotide. The information is intended for researchers, scientists, and drug development professionals, offering a thorough analysis of available data from extended clinical trials.

### **Comparative Efficacy Data**

The long-term efficacy of **Flibanserin** and Bremelanotide has been evaluated in open-label extension studies. Key endpoints include the change in the number of satisfying sexual events (SSEs), the Female Sexual Function Index (FSFI), and the Female Sexual Distress Scale-Revised (FSDS-R).



| Efficacy Endpoint                                 | Flibanserin (SUNFLOWER<br>Study - 52 Weeks)                                                                                                                                                                       | Bremelanotide<br>(RECONNECT Study - 52<br>Weeks)                                                                                                                                                                                   |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Satisfying Sexual Events<br>(SSEs)                | Increase of 0.5-1.0 additional SSEs per month over placebo was reported in the initial 24-week pivotal trials.[1][2] Specific mean change from baseline data from the 52-week extension is not readily available. | A phase 2b study showed dose-responsive increases in SSEs compared to placebo over 12 weeks.[3] Specific long-term data from the 52-week open-label extension on the mean change in SSEs is not detailed in the available results. |
| Female Sexual Function Index<br>(FSFI)            | At the end of the 52-week study, 42% of participants who were not in remission at baseline (based on FSFI total score) achieved remission.[1]                                                                     | In the bremelanotide-to-bremelanotide group, the change in the FSFI Desire Domain (FSFI-D) score from baseline to the end of the 52-week extension was 1.30 in one study and 1.25 in another.                                      |
| Female Sexual Distress Scale-<br>Revised (FSDS-R) | In a 48-week randomized withdrawal trial (ROSE study), Flibanserin showed a statistically significant difference compared to placebo in reducing distress.                                                        | The bremelanotide-to-bremelanotide groups reported changes in the FSDS-DAO item 13 from baseline to the end of the 52-week extension of -1.7 and -1.4 in the two studies.                                                          |

## **Comparative Safety Data**

Long-term safety profiles are crucial for understanding the risk-benefit ratio of HSDD treatments. The following table summarizes the most frequently reported adverse events in the 52-week open-label extension studies.



| Adverse Event                            | Flibanserin (SUNFLOWER<br>Study - 52 Weeks) | Bremelanotide<br>(RECONNECT Study - 52<br>Weeks)                                                                            |
|------------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Dizziness                                | 6.9%                                        | Not reported as a most common event                                                                                         |
| Somnolence                               | 15.8%                                       | Not reported as a most common event                                                                                         |
| Nausea                                   | 6.3%                                        | 40.4%                                                                                                                       |
| Fatigue                                  | 7.6%                                        | Not reported as a most common event                                                                                         |
| Flushing                                 | Not reported as a most common event         | 20.6%                                                                                                                       |
| Headache                                 | Not reported as a most common event         | 12.0%                                                                                                                       |
| Discontinuation due to Adverse<br>Events | 10.7%                                       | 10.8% - 18.5%<br>(bremelanotide-to-<br>bremelanotide groups)                                                                |
| Serious Adverse Events                   | 1.2%                                        | Not specified as a percentage,<br>but one case of acute hepatitis<br>was reported as possibly<br>related to the study drug. |

# **Experimental Protocols Assessment of Efficacy**

Satisfying Sexual Events (SSEs): This endpoint is typically measured using an electronic diary (eDiary). Patients are instructed to record each sexual event and rate its satisfactoriness. The total number of SSEs over a 28-day period is then calculated. In the initial **Flibanserin** trials, "satisfying" was defined as gratifying, fulfilling, satisfactory, and/or successful for the patient, with the partner's satisfaction not being the subject of the question.







Female Sexual Function Index (FSFI): The FSFI is a 19-item self-report questionnaire that assesses female sexual function over the preceding four weeks. It is divided into six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain. Each domain score is calculated by summing the scores of the individual items within that domain and multiplying by a specific factor. The total FSFI score is the sum of the six domain scores, ranging from 2.0 to 36.0, with higher scores indicating better sexual function. A total score of 26.55 or less is often used as a clinical cutoff for diagnosing female sexual dysfunction.

Female Sexual Distress Scale-Revised (FSDS-R): The FSDS-R is a 13-item self-report instrument designed to measure sexually related personal distress in women. Each item is rated on a 5-point Likert scale from 0 (never) to 4 (always). The total score is the sum of all item scores, ranging from 0 to 52, with higher scores indicating greater distress. Item 13 specifically assesses distress due to low sexual desire.

#### **Clinical Trial Workflow**

The long-term follow-up studies for both **Flibanserin** and Bremelanotide were typically open-label extensions of preceding randomized, double-blind, placebo-controlled trials.





Click to download full resolution via product page

Clinical Trial Workflow for HSDD Treatments



### **Signaling Pathway of Flibanserin**

**Flibanserin**'s mechanism of action is not fully understood but is thought to involve the modulation of central nervous system neurotransmitters. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual activity is believed to lead to a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which are neurotransmitters that play a crucial role in sexual desire and motivation.



Click to download full resolution via product page

#### Simplified Signaling Pathway of Flibanserin

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. scienceopen.com [scienceopen.com]
- 2. Female sexual dysfunction: a focus on flibanserin PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the long-term safety and efficacy of Flibanserin in follow-up studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672775#assessing-the-long-term-safety-and-efficacy-of-flibanserin-in-follow-up-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com